
chemical structure of (R,R,S)-GAT107

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157 Get Quote

An In-depth Technical Guide on (R,R,S)-GAT107

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and biological activity of (R,R,S)-GAT107, a potent and selective ligand for the α7

nicotinic acetylcholine receptor (nAChR). The information is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
(R,R,S)-GAT107, with the IUPAC name (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-

3H-cyclopenta[c]quinoline-8-sulfonamide, is the bioactive (+)-enantiomer of the racemic

compound 4BP-TQS.[1][2] It is a small molecule with a complex heterocyclic core.
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Property Value

IUPAC Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-

tetrahydro-3H-cyclopenta[c]quinoline-8-

sulfonamide[2]

Synonyms GAT107, GAT-107[2]

CAS Number 1476807-74-5[2][3]

Molecular Formula C18H17BrN2O2S[2][3]

Molecular Weight 405.31 g/mol [2][3]

SMILES
O=S(C1=CC2=C(N--INVALID-LINK--

[C@@]4([H])[C@]2([H])C=CC4)C=C1)(N)=O[3]

Mechanism of Action
GAT107 is characterized as a dual-action α7 nAChR ligand, functioning as both a direct

allosteric activator and a positive allosteric modulator (ago-PAM).[4][5][6] This means it can

activate the α7 nAChR ion channel on its own by binding to an allosteric site, and it can also

potentiate the response of the receptor to its natural (orthosteric) ligand, acetylcholine.[4][5]

GAT107 is classified as a Type II PAM, which is significant because it not only increases the

peak ion current but also slows the receptor's desensitization, a common issue with direct α7

agonists.[7]

Cryo-electron microscopy studies have revealed that GAT107 binds to a hydrophobic pocket

within the transmembrane domain (TMD) of the α7 nAChR, at the interface between subunits.

[8] This binding stabilizes the open state of the ion channel, leading to its activation and

modulation.

Signaling Pathways
The activation of α7 nAChR by GAT107 triggers several downstream signaling cascades,

primarily associated with anti-inflammatory and antioxidant effects. These pathways are crucial

for its therapeutic potential in conditions involving inflammation and oxidative stress.

Anti-inflammatory Signaling
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GAT107's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) pathway.[4] Activation of α7 nAChR can

also inhibit the phosphorylation of the transcription factor STAT3, which in turn reduces the

production of inflammatory cytokines.[4]
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Caption: GAT107 Anti-inflammatory Signaling Pathway.

Antioxidant Signaling
GAT107 has been shown to activate the Nrf2/HO-1 antioxidant pathway.[4] The transcription

factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant

response. Upon activation, it translocates to the nucleus and induces the expression of
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antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

[4]

GAT107

α7 nAChR

Activates

PI3K/Akt Pathway

Activates

Nrf2 Activation
& Nuclear Translocation

Activates

HO-1 Expression

Induces

Oxidative Stress

Reduces

Click to download full resolution via product page

Caption: GAT107 Nrf2/HO-1 Antioxidant Signaling Pathway.

Experimental Protocols
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Detailed methodologies are critical for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to characterize the effects of GAT107.

In Vitro: Macrophage Phagocytosis Assay
This assay is used to determine the effect of GAT107 on the phagocytic function of

macrophages, particularly under conditions of oxidative stress like hyperoxia.[4]

Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to

adhere.

Exposure Conditions: Cells are exposed to hyperoxia (95% O₂) in the presence or absence

of GAT107 (e.g., 3.3 µM) for 24 hours. Control cells are kept in normoxia (21% O₂).[4][5]

Phagocytosis: Opsonized FITC-labeled latex beads are added to the cells at a ratio of 100:1

(beads:cell) and incubated for 1 hour at 37°C.[4]

Microscopy and Analysis: Cells are washed, fixed, and stained (e.g., with DAPI for nuclei and

phalloidin for actin). The number of fluorescent beads within at least 200 individual

macrophages per well is counted using fluorescence microscopy.[4]

Data Quantification: The phagocytic index is calculated and compared between different

treatment groups.
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Caption: Experimental Workflow for Macrophage Phagocytosis Assay.
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In Vivo: Mouse Model of Ventilator-Associated
Pneumonia
This model is used to assess the efficacy of GAT107 in improving bacterial clearance and

reducing lung injury in a clinically relevant scenario.[4][5]

Animal Model: Mice are exposed to hyperoxia (>95% O₂) for 48 hours to induce lung injury

and impair immune function.[4]

Bacterial Challenge: Mice are inoculated intratracheally with Pseudomonas aeruginosa.

Treatment: Mice are randomized to receive GAT107 (e.g., 3.3 mg/kg) or a vehicle control via

intraperitoneal (i.p.) injection at specified time points (e.g., every 12 hours).[4]

Sample Collection: After 24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid and

lung tissue are harvested.

Outcome Measures: Bacterial load (CFUs) in the lung and BAL fluid is quantified. Markers of

lung injury (e.g., total protein) and inflammation (e.g., leukocyte and neutrophil counts) in the

BAL fluid are measured.[5]

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of GAT107.

Table 1: In Vitro Effects of GAT107 on Macrophages
Under Hyperoxia
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Parameter Condition
Vehicle
Control

GAT107 (3.3
µM)

P-value

Intracellular ROS

(% of Normoxia)
Hyperoxia (24h) 353.28 ± 27.81% 231.05 ± 5.75% < 0.0001[4]

Mitochondrial

Superoxide (% of

Normoxia)

Hyperoxia 226.3 ± 31% 147.7 ± 33.4% < 0.05[5]

Mitochondrial

Membrane

Potential (% of

Normoxia)

Hyperoxia 123.5 ± 4.6% 62.85 ± 7.29% < 0.05[5]

MnSOD Activity

(U/mg protein)
Hyperoxia 2.73 ± 0.09 3.26 ± 0.047 < 0.05[5]

Extracellular

TNFα (% of

Normoxia)

Hyperoxia 107.15 ± 14.94% 60.26 ± 14.08% < 0.05[5]

Table 2: In Vivo Effects of GAT107 in a Mouse Model of
Pneumonia and Hyperoxia
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Parameter
Hyperoxia +
Vehicle

Hyperoxia +
GAT107 (3.3 mg/kg)

P-value

Lung Oxidative-

Reduction Potential

(mV)

298 ± 44.3 162.36 ± 22.1 < 0.05[4]

Lung Antioxidant

Potential (µC)
0.16 ± 0.05 0.47 ± 0.09 < 0.05[4]

BAL Protein (µg/mL) 2944.52 ± 247.07

Not specified directly,

but significantly

reduced

< 0.05[5]

BAL Total Leukocytes

(x10⁴ cells/mL)
39.1 ± 6.28

Not specified directly,

but significantly

reduced

< 0.05[5]

BAL Neutrophils (x10⁴

cells/mL)
16 ± 2.01

Not specified directly,

but significantly

reduced

< 0.05[5]

Table 3: Antinociceptive Effects of GAT107
Model Treatment Effect P-value

Acetic Acid-Induced

Writhing

GAT107 (3 or 10

mg/kg)

Significant reduction

in writhing behavior
< 0.001[6]

Acetic Acid-Induced

CPA
GAT107 (10 mg/kg)

Blocked conditioned

place aversion
< 0.001[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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